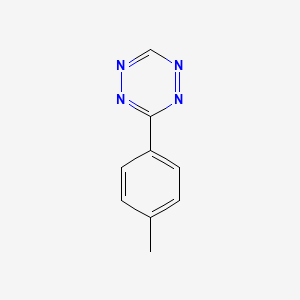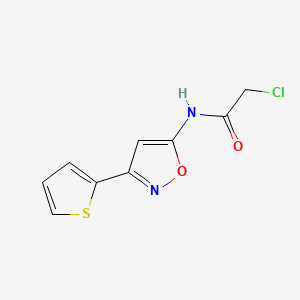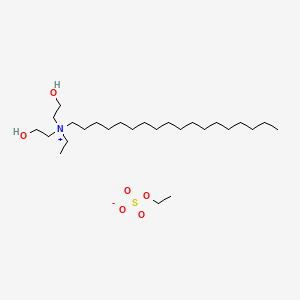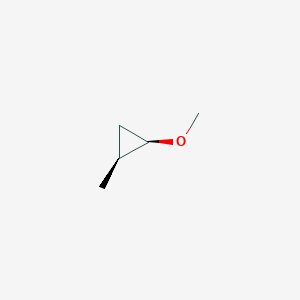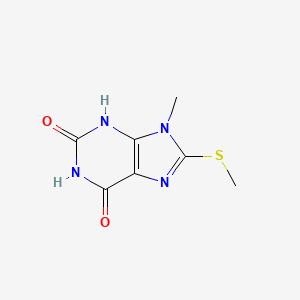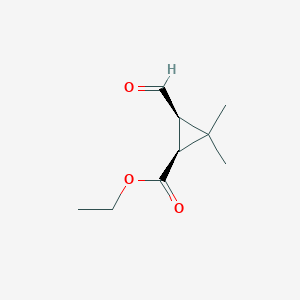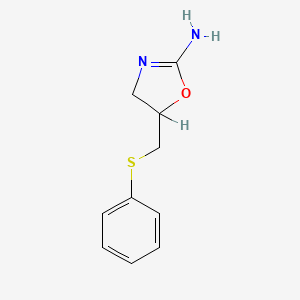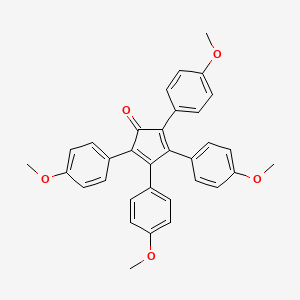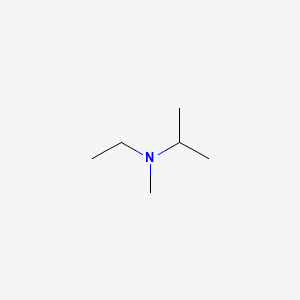![molecular formula C22H34O4 B14665212 3-[4-(Dodecyloxy)-3-methoxyphenyl]prop-2-enoic acid CAS No. 51257-02-4](/img/structure/B14665212.png)
3-[4-(Dodecyloxy)-3-methoxyphenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Dodecyloxy)-3-methoxyphenyl]prop-2-enoic acid is an organic compound belonging to the class of hydroxycinnamic acids. This compound is characterized by the presence of a dodecyloxy group and a methoxy group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. Hydroxycinnamic acids are known for their antioxidant properties and are commonly found in various plants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Dodecyloxy)-3-methoxyphenyl]prop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of vanillin with dodecyl bromide in the presence of a base to form the dodecyloxy derivative. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the prop-2-enoic acid moiety . The reaction conditions typically involve the use of solvents such as dichloromethane and bases like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(Dodecyloxy)-3-methoxyphenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The methoxy and dodecyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated acids.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-[4-(Dodecyloxy)-3-methoxyphenyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Used in the formulation of cosmetics and personal care products due to its antioxidant properties.
Mécanisme D'action
The mechanism of action of 3-[4-(Dodecyloxy)-3-methoxyphenyl]prop-2-enoic acid involves its ability to scavenge free radicals and reduce oxidative stress. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting cells from oxidative damage. Additionally, it may modulate various signaling pathways involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid:
3-(3,4-dimethoxyphenyl)prop-2-enoic acid: Contains two methoxy groups on the phenyl ring but lacks the dodecyloxy group.
Uniqueness
The presence of the dodecyloxy group in 3-[4-(Dodecyloxy)-3-methoxyphenyl]prop-2-enoic acid imparts unique lipophilic properties, enhancing its ability to interact with lipid membranes and potentially increasing its bioavailability and efficacy in biological systems .
Propriétés
Numéro CAS |
51257-02-4 |
|---|---|
Formule moléculaire |
C22H34O4 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
3-(4-dodecoxy-3-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C22H34O4/c1-3-4-5-6-7-8-9-10-11-12-17-26-20-15-13-19(14-16-22(23)24)18-21(20)25-2/h13-16,18H,3-12,17H2,1-2H3,(H,23,24) |
Clé InChI |
PLTHKCIETGUWER-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=C(C=C(C=C1)C=CC(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


